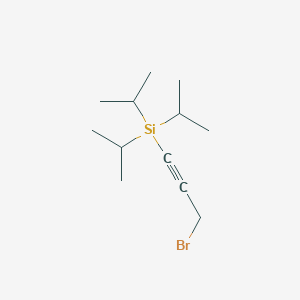

3-Bromo-1-(triisopropylsilyl)-1-propyne

Description

3-Bromo-1-(triisopropylsilyl)-1-propyne (CAS: Not explicitly provided in evidence, but structurally related to PI-22646 with CAS 19393-96-5 inferred from ) is a silyl-protected propargyl bromide derivative. Its molecular formula is C₁₂H₂₃BrSi, with a molecular weight of 275.3 g/mol . The compound is synthesized via lithiation of propargyl bromide followed by reaction with triisopropylsilyl chloride (TIPSCl) in tetrahydrofuran (THF), as detailed in . This method highlights its role as a key intermediate in organic synthesis, particularly for introducing propargyl groups into complex molecules.

The triisopropylsilyl (TIPS) group serves as a steric shield, enhancing stability during reactions and enabling selective deprotection under controlled conditions. This compound is critical in synthesizing conjugated enynes and allenic alcohols, as well as facilitating γ-carbon alkylation of β-keto esters .

Properties

Molecular Formula |

C12H23BrSi |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

3-bromoprop-1-ynyl-tri(propan-2-yl)silane |

InChI |

InChI=1S/C12H23BrSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8H2,1-6H3 |

InChI Key |

IEDKWVCTWQYKRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C#CCBr)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(triisopropylsilyl)-1-propyne typically involves the bromination of 1-(triisopropylsilyl)-1-propyne. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(triisopropylsilyl)-1-propyne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes.

Reduction Reactions: The compound can be reduced to form 1-(triisopropylsilyl)-1-propyne by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in the presence of a base like triethylamine (Et3N).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution Reactions: Formation of 1-(triisopropylsilyl)-1-azidopropyne or 1-(triisopropylsilyl)-1-thiopropyne.

Coupling Reactions: Formation of 1-(triisopropylsilyl)-1,3-diyne derivatives.

Reduction Reactions: Formation of 1-(triisopropylsilyl)-1-propyne.

Scientific Research Applications

3-Bromo-1-(triisopropylsilyl)-1-propyne has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of bioactive compounds and molecular probes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(triisopropylsilyl)-1-propyne involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the triple bond in the propyne backbone allows for coupling reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.

Comparison with Similar Compounds

(a) 3-Bromo-1-trimethylsilyl-1-propyne

- Molecular Formula : C₆H₉BrSi

- Molecular Weight : 189.1 g/mol

- Key Differences :

- The trimethylsilyl (TMS) group is less sterically hindered than TIPS, leading to faster reaction kinetics but lower selectivity in lithiation or alkylation reactions .

- Desilylation of TMS derivatives (e.g., using fluoride ions) often suffers from poor reproducibility or unintended isomerization to allenes, whereas TIPS-protected analogs show greater stability .

- Cost : TMS derivatives are less expensive but require stringent reaction conditions, increasing operational complexity .

(b) 3-Bromo-1-(triethylsilyl)-1-propyne

- Molecular Formula : C₉H₁₇BrSi

- Molecular Weight : 233.22 g/mol

- Key Differences :

Non-Silylated Propargyl Bromides

(a) Propargyl Bromide (3-Bromo-1-propyne)

- Molecular Formula : C₃H₃Br

- Molecular Weight : 118.96 g/mol

- Key Differences: Lacks silyl protection, making it highly reactive and hazardous (classified as Flammable Liquid 2, Acute Toxicity 3) . Limited utility in multi-step syntheses due to instability under basic or nucleophilic conditions.

Silylated Heterocycles

(a) 3-Bromo-1-(triisopropylsilyl)pyrrole

- Molecular Formula : C₁₃H₂₄BrNSi

- Molecular Weight : 302.33 g/mol

- Key Differences :

(b) 3-Bromo-1-(triisopropylsilyl)indole

- Molecular Formula : C₁₇H₂₆BrNSi

- Molecular Weight : 368.44 g/mol

- Key Differences :

Comparative Data Table

Biological Activity

3-Bromo-1-(triisopropylsilyl)-1-propyne is an organosilicon compound notable for its unique structural features, including a bromine atom and a triisopropylsilyl group attached to a propyne backbone. This compound has garnered interest in organic synthesis and medicinal chemistry, although specific biological activities are not extensively documented. This article explores the potential biological activities, synthesis, and applications of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₂H₂₃BrSi

- Molecular Weight : Approximately 221.22 g/mol

- Structure : The presence of the triisopropylsilyl group enhances stability and steric hindrance, making it a valuable intermediate in chemical syntheses.

Reactivity and Synthesis

The synthesis of this compound typically involves bromination of 1-(triisopropylsilyl)-1-propyne using reagents such as N-bromosuccinimide or bromine under controlled conditions. This synthetic route is critical for producing derivatives that may exhibit biological activity.

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Bromination | N-bromosuccinimide or bromine | Controlled conditions with radical initiators |

Potential Biological Applications

Research indicates that compounds containing silicon can have various applications in medicinal chemistry. For instance, alkynylsilanes have been explored for their potential as intermediates in synthesizing bioactive molecules, including inhibitors for diseases like hepatitis C . The ability of this compound to participate in cross-coupling reactions positions it as a candidate for further exploration in drug development.

Alkynylsilane Chemistry

A study highlighted the unique chemistry of alkynylsilanes, demonstrating their utility in synthesizing complex organic molecules. For example, the coupling of alkynylsilanes with aryl iodides has been successfully executed to yield various bioactive compounds . These methodologies can be adapted to incorporate this compound as a precursor for developing new therapeutic agents.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that variations in the silyl group can significantly influence reactivity and stability:

| Compound Name | Key Features |

|---|---|

| 1-Bromo-1-propyne | More reactive due to less steric hindrance |

| 3-Bromo-1-(trimethylsilyl)-1-propyne | Different steric and electronic properties |

| 3-Bromo-1-(triethylsilyl)-1-propyne | Variations in reactivity compared to triisopropylsilyl |

This comparison underscores the importance of the triisopropylsilyl group in enhancing stability while providing opportunities for selective reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.